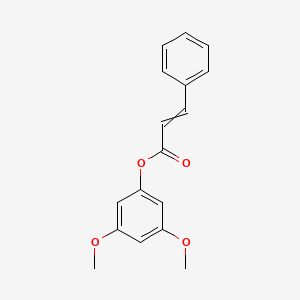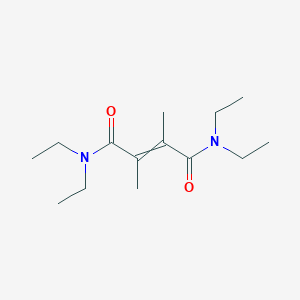
4,4'-Dinitro-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dinitro-1,1’-bi(cyclohexane) is an organic compound characterized by two cyclohexane rings connected at the 1,1’ positions, each bearing a nitro group at the 4,4’ positions. This compound belongs to the class of substituted cyclohexanes, which are known for their unique structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dinitro-1,1’-bi(cyclohexane) typically involves nitration reactions. One common method is the nitration of 1,1’-bi(cyclohexane) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4,4’ positions.
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dinitro-1,1’-bi(cyclohexane) may involve continuous flow nitration processes. These processes are designed to optimize yield and purity while minimizing the formation of byproducts. The use of catalysts and advanced reaction monitoring techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dinitro-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 4,4’-diamino-1,1’-bi(cyclohexane).
Substitution: Depending on the substituent introduced, various substituted cyclohexane derivatives can be formed.
Aplicaciones Científicas De Investigación
4,4’-Dinitro-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving nitro group reduction and its biological implications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’-Dinitro-1,1’-bi(cyclohexane) primarily involves its nitro groups. These groups can undergo reduction to form amino groups, which can then interact with various biological molecules. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
4,4’-Diamino-1,1’-bi(cyclohexane): The reduced form of 4,4’-Dinitro-1,1’-bi(cyclohexane).
4,4’-Dinitro-1,1’-bi(cyclohexyl): A similar compound with different substituents.
Propiedades
Número CAS |
89905-83-9 |
|---|---|
Fórmula molecular |
C12H20N2O4 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1-nitro-4-(4-nitrocyclohexyl)cyclohexane |
InChI |
InChI=1S/C12H20N2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h9-12H,1-8H2 |
Clave InChI |
FPNGQGKZSOWYEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2CCC(CC2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-6,6-dioxo-1,6-dihydro-6lambda~6~-thiepino[4,5-b]pyrrole-5,7-dicarboxylic acid](/img/structure/B14379709.png)
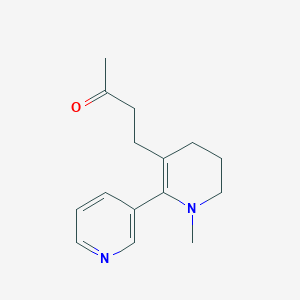

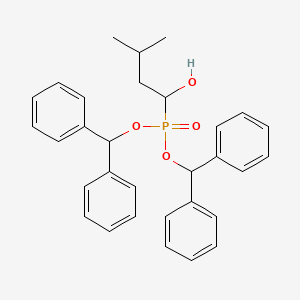
![2-{[(5H-Indeno[1,2-b]pyridin-5-yl)methyl]amino}ethan-1-ol](/img/structure/B14379725.png)

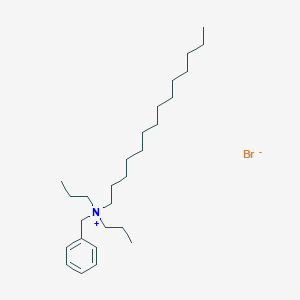

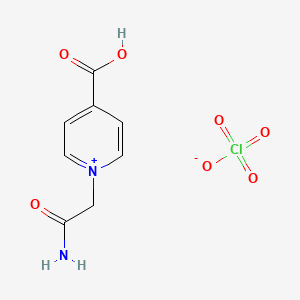
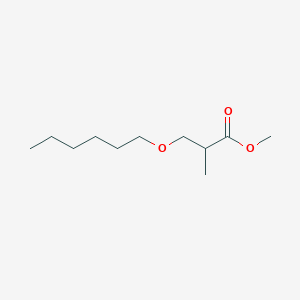
![2-[(Diphosphonomethyl)sulfanyl]benzoic acid](/img/structure/B14379763.png)
